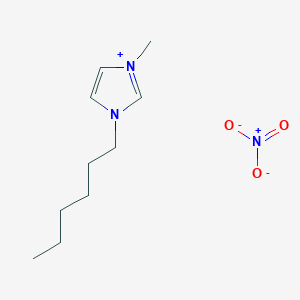
1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate
Overview
Description
1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make ionic liquids particularly useful in a wide range of applications, from industrial processes to scientific research .
Preparation Methods
The synthesis of 1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate typically involves the reaction of 1-methylimidazole with 1-iodohexane to form 1-Hexyl-3-methylimidazolium iodide. This intermediate is then reacted with silver nitrate to yield the final product . The reaction conditions generally require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Synthetic Route:
Step 1: 1-Methylimidazole + 1-Iodohexane → 1-Hexyl-3-methylimidazolium iodide
Step 2: 1-Hexyl-3-methylimidazolium iodide + Silver nitrate → this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The nitrate ion can be substituted with other anions, such as halides or triflates, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Silver salts for anion exchange reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the conditions.
Reduction Products: Reduced forms of the imidazolium cation.
Substitution Products: Different ionic liquids with substituted anions.
Scientific Research Applications
1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemistry.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism by which 1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the nitrate anion participates in different chemical reactions. These interactions can influence molecular pathways, such as catalytic cycles in organic reactions or stabilization of charged intermediates .
Comparison with Similar Compounds
1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate can be compared with other similar ionic liquids:
- 1-Ethyl-3-methylimidazolium iodide
- 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Decyl-2,3-dimethylimidazolium bromide
Uniqueness:
- Thermal Stability: Higher thermal stability compared to shorter alkyl chain imidazolium salts.
- Solubility: Excellent solubility in both polar and non-polar solvents.
- Versatility: Broad range of applications due to its unique combination of properties .
Conclusion
This compound is a versatile ionic liquid with significant potential in various fields of research and industry. Its unique properties and wide range of applications make it a valuable compound for future scientific advancements.
Properties
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-10H,3-7H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMXRJQRVFBTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloro-2-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8208572.png)
![5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one](/img/structure/B8208585.png)


![1-[2-Methyl-2-(pyrazol-1-ylmethyl)propyl]pyrazole](/img/structure/B8208600.png)


![1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine](/img/structure/B8208621.png)
![ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B8208634.png)




![(6E)-2-tert-butyl-6-[hydroxy(methoxy)methylidene]-4-methylthieno[2,3-d]pyrimidin-5-one](/img/structure/B8208671.png)
